nateglinide -

nateglinide

Catalog Number: EVT-8112348
CAS Number:
Molecular Formula: C19H27NO3
Molecular Weight: 317.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-{[4-(Methylethyl)cyclohexyl]carbonylamino}-3-phenylpropanoic acid is a phenylalanine derivative.
Source and Classification

Nateglinide is derived from D-phenylalanine and is classified under the category of meglitinides, which are a class of drugs that promote insulin release. Its chemical structure is characterized by the presence of a cyclohexane ring, which contributes to its biological activity. The compound is marketed under various brand names, including Starlix.

Synthesis Analysis

Methods and Technical Details

The synthesis of nateglinide involves several steps, primarily starting from trans-4-isopropylcyclohexane carboxylic acid and D-phenylalanine. Various methods have been developed for its preparation:

  1. One-Pot Process: A notable method involves reacting an alkyl ester of D-phenylalanine with trans-4-isopropylcyclohexane carboxylic acid chloride in a mixed solvent (ketone and water) in the presence of an alkali like sodium hydroxide. This reaction leads to the formation of nateglinide through a series of hydrolysis and acidification steps, yielding the compound in its free base form or as a salt .
  2. Cocrystallization: Recent studies have explored the formation of cocrystals of nateglinide with nicotinamide to improve its dissolution properties. This method utilizes slurry crystallization techniques, enhancing the solubility and bioavailability of nateglinide .
  3. Hydrogenation Process: Another synthesis route begins with cumic acid, which undergoes hydrogenation to yield isopropyl cyclohexyl carboxylic acid, followed by esterification and subsequent reactions to form nateglinide .
Molecular Structure Analysis

Structure and Data

Nateglinide has a molecular formula of C17_{17}H22_{22}N2_{2}O3_{3} and a molecular weight of approximately 302.37 g/mol. The compound features a unique structure that includes:

  • A cyclohexane ring
  • A carbonyl group linked to D-phenylalanine
  • Specific stereochemistry that is crucial for its biological activity

The structural representation can be summarized as follows:

Nateglinide C17H22N2O3\text{Nateglinide }\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{3}
Chemical Reactions Analysis

Reactions and Technical Details

Nateglinide participates in several chemical reactions during its synthesis:

  1. Esterification: The reaction between trans-4-isopropylcyclohexane carboxylic acid and D-phenylalanine involves esterification, where the hydroxyl group of the acid reacts with the carboxylic group of the amino acid.
  2. Hydrolysis: Following esterification, alkali hydrolysis occurs, converting the ester into nateglinide through the addition of water facilitated by sodium hydroxide .
  3. Cocrystal Formation: The interaction between nateglinide and nicotinamide involves hydrogen bonding, leading to the formation of a stable cocrystal that enhances solubility .
Mechanism of Action

Process and Data

Nateglinide acts primarily by stimulating insulin secretion from pancreatic beta cells in response to elevated blood glucose levels post-meal. This process involves:

  1. Binding to ATP-Sensitive Potassium Channels: Nateglinide binds to specific receptors on beta cells, leading to the closure of ATP-sensitive potassium channels.
  2. Depolarization and Calcium Influx: The closure of these channels causes depolarization of the cell membrane, resulting in an influx of calcium ions.
  3. Insulin Release: The increase in intracellular calcium triggers exocytosis of insulin granules, promoting insulin release into the bloodstream.

This mechanism allows for rapid control of postprandial glucose levels, making nateglinide effective for managing diabetes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Nateglinide typically appears as a white solid.
  • Melting Point: The melting point ranges between 124°C to 130°C depending on its polymorphic form.

Chemical Properties

  • Solubility: Nateglinide exhibits low solubility in water but can be improved through cocrystallization techniques.
  • Stability: The compound shows stability under standard storage conditions but may degrade under extreme temperatures or humidity.
Applications

Scientific Uses

Furthermore, studies on cocrystallization highlight its potential for improving pharmacokinetic properties, offering avenues for enhanced formulations that could lead to better patient outcomes in diabetes management .

Introduction to Nateglinide as a Therapeutic Agent

Historical Development and Classification within the Meglitinide Class

The meglitinide class emerged in the late 1990s to overcome limitations of sulfonylureas, particularly hypoglycemia risk and sustained insulin stimulation. Meglitinide, the non-sulfonylurea moiety of glyburide, served as the scaffold for developing agents with shorter half-lives. Repaglinide (1997) was the first approved meglitinide analogue, followed by nateglinide (1999/2000), which distinguished itself through its D-phenylalanine-derived structure and enhanced β-cell specificity [3] [7].

Nateglinide was developed via systematic modification of the phenylalanine scaffold to optimize binding kinetics to the sulfonylurea receptor 1 (SUR1). Preclinical studies demonstrated its rapid association (half-life: ~2 seconds) and dissociation (90× faster than repaglinide) from SUR1, translating to swift onset and abbreviated duration of insulin secretion [1] [3]. In vitro assays further revealed its preferential binding to pancreatic SUR1 receptors over cardiac (SUR2A) or vascular (SUR2B) isoforms, minimizing off-target effects [2] [3].

  • Table 1: Classification and Key Properties of Meglitinide Analogues
    PropertyRepaglinideNateglinide
    Chemical ClassBenzoic acid derivativeD-phenylalanine derivative
    SUR1 Binding AffinityHighModerate
    Receptor Dissociation~3 minutes~2 seconds
    Glucose DependencyWeakStrong
    Primary Metabolic RouteCYP3A4CYP2C9/CYP3A4

Role in Addressing Insulin Secretion Deficits in Type 2 Diabetes Mellitus

T2DM pathophysiology involves progressive loss of early-phase insulin secretion, leading to excessive postprandial glucose (PPG) excursions. Nateglinide specifically corrects this deficit by transiently stimulating insulin release within 20 minutes of oral administration, mimicking physiological post-meal kinetics [2] [4] [10].

Mechanism of Insulin Secretion Potentiation

Nateglinide binds competitively to the SUR1 subunit of β-cell KATP channels, inducing channel closure. This depolarizes the cell membrane, activating voltage-gated Ca2+ channels and triggering Ca2+-dependent exocytosis of insulin granules [1] [3]. Crucially, its action is glucose-sensitized:

  • Potency Amplification: Under hyperglycemia (e.g., 16 mmol/L glucose), nateglinide’s inhibition of KATP current increases ~16-fold compared to euglycemia (3 mmol/L), whereas repaglinide shows only 4-fold enhancement [3].
  • Mitochondrial Interaction: In metabolically stressed β-cells (ATP-depleted), nateglinide’s potency surges 400-fold, enabling robust insulin release precisely when glycemic demand is highest [2].

Additionally, nateglinide directly enhances insulin exocytosis via KATP channel-independent pathways by mobilizing intracellular Ca2+ stores, augmenting second-phase insulin secretion without depleting insulin reserves [2].

Clinical Impact on Glucose Homeostasis

Clinical trials demonstrate nateglinide’s efficacy in PPG control and HbA1c reduction:

  • Dose-Response Efficacy: A 24-hour crossover study (n=10 T2DM patients) showed 30–120 mg nateglinide administered pre-meal produced dose-dependent insulin spikes (120 mg: peak +220% vs. placebo) and reduced PPG excursions by 40–60% (P<0.01) [10].
  • HbA1c Reduction: Monotherapy typically lowers HbA1c by 0.5–1.5%, with greater efficacy (~1.8% reduction) when combined with insulin sensitizers like metformin or thiazolidinediones [2] [3].
  • Temporal Precision: Nateglinide’s effect is confined to mealtime intervals, reducing interprandial hyperinsulinemia and hypoglycemia risk (0.3% incidence vs. 3–5% with sulfonylureas) [2] [6].
  • Table 2: Clinical Outcomes of Nateglinide Therapy in Key Trials
    Trial ParameterMonotherapy (120 mg)Combo w/Metformin
    PPG Reduction (mmol/L)3.1–4.94.2–5.6
    HbA1c Reduction (%)0.5–0.91.4–1.8
    Early Insulin AUC ↑ (%)60–8570–95
    Meal glucose excursion vs. placebo; P<0.01 [2] [10]

Therapeutic Applications in Prediabetes and Combination Regimens

Nateglinide’s ability to restore early insulin secretion extends to prediabetes. In patients with Impaired Glucose Tolerance (IGT), it reduces post-challenge hyperglycemia and may delay progression to T2DM by alleviating β-cell stress [2]. The NAVIGATOR trial explored this by combining nateglinide with valsartan, though cardiovascular outcomes did not reach significance [2].

Its pharmacokinetic profile (tmax: 1 hour; t1/2: 1.5 hours) enables flexible dosing before meals. As a complementary agent to insulin sensitizers, nateglinide addresses both insulin deficiency and resistance:

  • With metformin: Targets hepatic glucose overproduction (metformin) and defective insulin secretion (nateglinide), lowering HbA1c more effectively than either monotherapy [3] [7].
  • With thiazolidinediones: Enhances insulin sensitivity in adipose/muscle tissue while providing meal-stimulated insulin pulses [4].

Properties

Product Name

nateglinide

IUPAC Name

3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

OELFLUMRDSZNSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.